molecular formula C15H22O2 B210169 (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one CAS No. 92691-35-5

(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one

Cat. No.: B210169
CAS No.: 92691-35-5
M. Wt: 234.33 g/mol
InChI Key: DWGVRYKQVZGSIB-NCKTXVJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one is a complex organic compound with a unique bicyclic structure. It is known for its significant role in various chemical reactions and its applications in scientific research. The compound’s molecular formula is C15H22O2, and it is characterized by its distinct double-bond stereochemistry and defined stereocenters .

Mechanism of Action

Target of Action

Germacrone 4,5-epoxide primarily targets certain subtypes of cytochrome P450 (CYP) . CYP is a large and diverse group of enzymes that catalyze the oxidation of organic substances. They play a crucial role in drug metabolism and bioactivation .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of CYP . This inhibition can affect the metabolism of various substances within the body, potentially leading to altered physiological responses.

Biochemical Pathways

Germacrone 4,5-epoxide affects the MAPK signaling pathway . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Pharmacokinetics

Its inhibition of cyp could potentially impact the metabolism and bioavailability of other substances within the body .

Result of Action

Germacrone 4,5-epoxide has been found to inhibit melanin synthesis through the regulation of the MAPK signaling pathway . It significantly inhibits tyrosinase (TYR) activity, reduces melanosome synthesis, and decreases the hyperpigmentation in zebrafish and the skin of guinea pigs .

Action Environment

The stability of Germacrone 4,5-epoxide is highly sensitive to temperature, especially in solid form . It degrades faster at high temperatures, but when solubilized with polyethylene glycol-40 (PEG-40), it remains largely intact even after 90 days at 45°C . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and its physical state .

Biochemical Analysis

Biochemical Properties

Germacrone 4,5-epoxide is known to interact with various biomolecules. It has been reported to have anti-inflammatory properties as a result of cyclooxygenase-2 inhibition

Cellular Effects

Germacrone 4,5-epoxide has been shown to have significant effects on various types of cells. For instance, it has been reported to induce apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway . In another study, germacrone 4,5-epoxide was found to protect against oxygen-glucose deprivation/reperfusion injury by inhibiting autophagy processes in PC12 cells .

Molecular Mechanism

The molecular mechanism of action of Germacrone 4,5-epoxide involves its interaction with various cellular pathways. For instance, it has been reported to inhibit the JAK2/STAT3 signalling pathway, leading to induced apoptosis in human hepatoma HepG2 cells . Furthermore, it has been found to inhibit autophagy in PC12 cells by down-regulating the expression of LC3 protein in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

It has been reported to increase the cell viability of oxygen-glucose deprivation/reperfusion (OGD/R)-damaged PC12 cells in a concentration-dependent manner .

Dosage Effects in Animal Models

Its anti-leukemic activities suggest potential therapeutic applications .

Transport and Distribution

Its ability to interact with various cellular pathways suggests that it may be transported and distributed within cells in a manner that allows it to exert its effects .

Subcellular Localization

Its ability to interact with various cellular pathways suggests that it may be localized in specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Properties

CAS No.

92691-35-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one

InChI

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1

InChI Key

DWGVRYKQVZGSIB-NCKTXVJMSA-N

SMILES

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C

Isomeric SMILES

C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C

Canonical SMILES

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C

Appearance

Cryst.

melting_point

59-60°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 2
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 3
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 4
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 5
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 6
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.